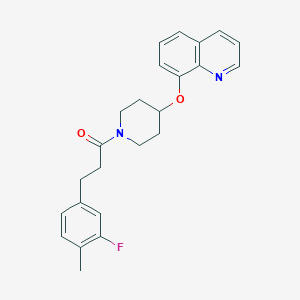

3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, also known as 3-F-4-Me-PVP or 3F-4M-PVP, is a synthetic cathinone compound that belongs to the class of pyrrolidinophenone derivatives. It has gained popularity in recent years as a designer drug and has been reported to have stimulant and psychoactive effects.

Scientific Research Applications

Pharmacophoric Contributions in Drug Design

The structural features of "3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one" suggest potential interactions with biological targets. Research by Sikazwe et al. (2009) highlights the importance of arylalkyl substituents, like the 3-fluoro-4-methylphenyl group, in improving the potency and selectivity of binding affinity at D2-like receptors, a crucial aspect in antipsychotic agents design. This suggests that compounds with similar structural motifs could be explored for their potential interactions with neurological targets (Sikazwe et al., 2009).

Applications in Corrosion Inhibition

The quinoline moiety, present in the compound, has been identified as a key structure in anticorrosive materials. Verma et al. (2020) review the effectiveness of quinoline derivatives in preventing metallic corrosion, indicating the potential use of compounds with quinolin-8-yloxy groups as corrosion inhibitors. This application is significant in the development of new materials with enhanced durability and resistance to environmental degradation (Verma et al., 2020).

Fluorescent Chemosensors Development

Compounds with specific fluorophores, like the 4-methylphenyl group, are crucial in developing fluorescent chemosensors. Roy (2021) discusses the role of 4-methyl-2,6-diformylphenol derivatives in detecting various analytes, suggesting that compounds with similar structures could serve as platforms for designing new chemosensors. These applications are invaluable in environmental monitoring, medical diagnostics, and chemical research (Roy, 2021).

Immunomodulatory Activity

The presence of quinolone structures, similar to those in fluoroquinolones, has been associated with immunomodulatory activities. Research by Riesbeck (2002) reviews how fluorinated quinolones, through their action on bacterial enzymes, can also influence cytokine production and immune response modulation in human cells. This highlights the potential of compounds with quinolone-like structures in developing therapies with immunomodulatory effects (Riesbeck, 2002).

properties

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN2O2/c1-17-7-8-18(16-21(17)25)9-10-23(28)27-14-11-20(12-15-27)29-22-6-2-4-19-5-3-13-26-24(19)22/h2-8,13,16,20H,9-12,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAWBBDQZXQKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluoro-4-methylphenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)

![2,2-Dimethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one;hydrochloride](/img/structure/B2405667.png)

![Methyl 4-[(4,6-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2405669.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)